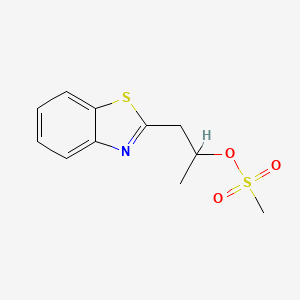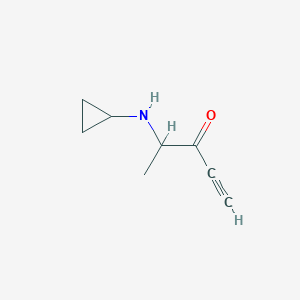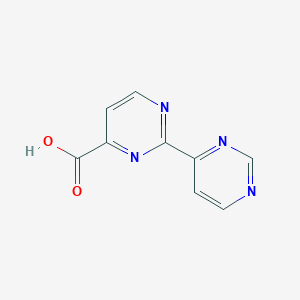
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features two pyrimidine rings. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer and antifibrotic activities.
Wirkmechanismus
The mechanism of action of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation. In antifibrotic applications, it may inhibit the expression of collagen and other extracellular matrix proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but contains a thiophene ring instead of a second pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a second pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine ring structure, which imparts specific electronic and steric properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H6N4O2 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
2-pyrimidin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-2-4-11-8(13-7)6-1-3-10-5-12-6/h1-5H,(H,14,15) |
InChI-Schlüssel |
OPCJTFBZTYZFAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1C2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

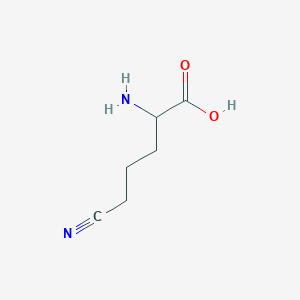

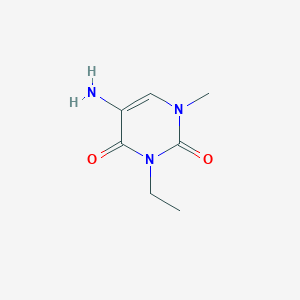
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
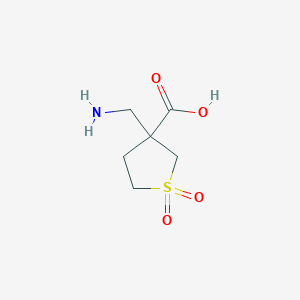
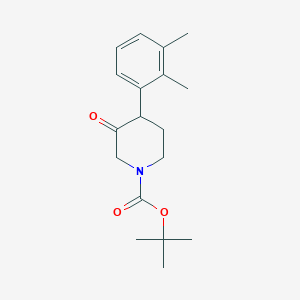

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
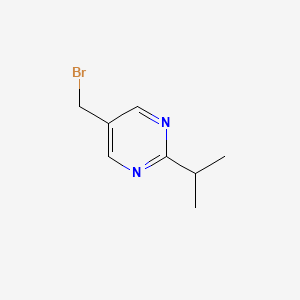
![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
